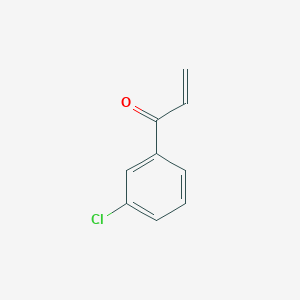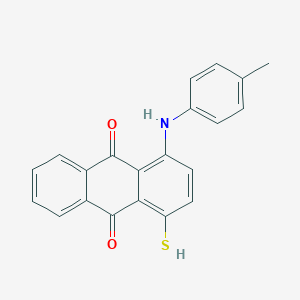
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a mercapto group (-SH) and a p-tolylamino group attached to the anthracene-9,10-dione core. Anthracene derivatives are widely studied for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the p-tolylamino group onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the p-tolylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s photophysical and electrochemical properties, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Similar structure but with a hydroxy group instead of a mercapto group.
9-(4-Phenyl)anthracene: Lacks the functional groups present in 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of mercapto and p-tolylamino groups.
Uniqueness
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both mercapto and p-tolylamino groups, which impart distinct chemical reactivity and photophysical properties. This combination of functional groups makes it versatile for various applications, particularly in materials science and biological research.
Eigenschaften
CAS-Nummer |
189753-88-6 |
|---|---|
Molekularformel |
C21H15NO2S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
InChI-Schlüssel |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
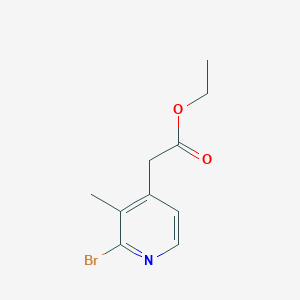

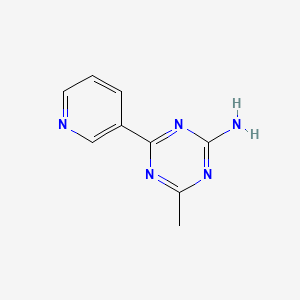
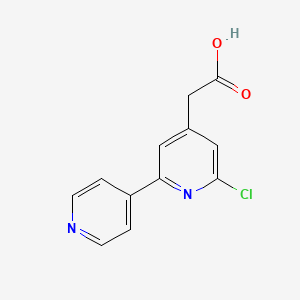
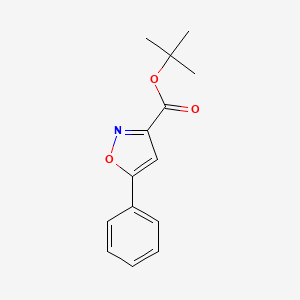
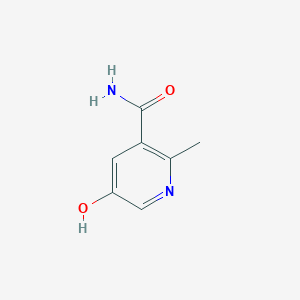

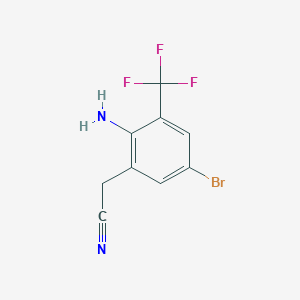
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
